7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 2-chlorophenyl group and at position 2 with a 4-(4-fluorophenyl)piperazine moiety. The thienopyrimidinone scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors such as kinases, phosphodiesterases, and neurotransmitter receptors . The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-fluorophenylpiperazine moiety enhances selectivity for serotonin (5-HT) and dopamine receptors due to its structural similarity to arylpiperazine pharmacophores .
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-18-4-2-1-3-16(18)17-13-30-20-19(17)25-22(26-21(20)29)28-11-9-27(10-12-28)15-7-5-14(24)6-8-15/h1-8,13H,9-12H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRVTZIOLXWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . It features a thieno[3,2-d]pyrimidine core substituted with a 2-chlorophenyl group and a piperazine moiety with a 4-fluorophenyl substituent. This unique structure is hypothesized to contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be summarized into several key areas:
-
Anticancer Activity
- Studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .
- The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against several bacterial strains, including E. coli and S. aureus. Preliminary results suggest moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at varying concentrations .
- The presence of the piperazine ring is associated with enhanced binding affinity to bacterial targets, which may contribute to its antimicrobial efficacy.
-
Enzyme Inhibition
- Enzyme inhibition studies highlight the compound's potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- The binding interactions with enzymes have been characterized using docking studies, revealing significant interactions with active site residues that suggest a competitive inhibition mechanism.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, it was found that compounds with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines. For example:
- Compound A (structurally similar) showed an IC50 of 0.01 µM against Colo-205 cells.
- Compound B demonstrated an IC50 of 0.12 µM against A2780 ovarian cancer cells .
Case Study 2: Antimicrobial Screening
A comprehensive screening of synthesized thieno[3,2-d]pyrimidine derivatives revealed:
- Moderate activity against S. aureus with MIC values ranging from 16 to 32 µg/mL.
- Stronger activity against E. coli, indicating potential for further development as an antimicrobial agent .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share structural similarities but differ in substituent positions, halogens, or core modifications, leading to distinct pharmacological and physicochemical properties.
Substituent Variations on the Thienopyrimidinone Core
Key Observations :
- Chlorine vs. Fluorine : Chlorine’s larger size and stronger electron-withdrawing nature (compared to fluorine) may enhance binding to hydrophobic pockets in receptors but reduce solubility .
Core Modifications in Pyrimidinone Derivatives
Key Observations :
- Thieno vs. Pyrimidine Cores: The thieno[3,2-d]pyrimidinone core enhances π-π stacking interactions with receptors compared to simpler pyrimidinones .
- Chromeno-pyrimidine Hybrids: Increased planarity and rigidity may improve target engagement but reduce metabolic stability .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Target Compound : The 4-fluorophenylpiperazine moiety is associated with high affinity for 5-HT1A and D2 receptors, while the 2-chlorophenyl group may enhance dopamine receptor subtype selectivity .
- Fluorophenyl Analogs : ’s compound (dual 2-fluorophenyl groups) likely exhibits reduced D2 affinity due to decreased steric bulk but improved 5-HT1A binding .
- Benzylpiperazine Derivatives: ’s compound may show nonspecific binding due to the flexible benzyl group, limiting therapeutic utility .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 437.9 | 437.0 | 424.5 |
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~3.5 | ~3.2 |
| H-Bond Acceptors | 5 | 5 | 5 |
Key Observations :
- The target compound’s higher logP suggests better blood-brain barrier penetration, critical for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
